BET-BAY 002 S enantiomer
Description
Structural Elucidation and Absolute Configuration Determination
This compound possesses the systematic chemical name 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole. The compound is characterized by a molecular formula of C₂₂H₁₈ClN₅O and exhibits a molecular weight of 403.86 daltons. The Chemical Abstracts Service registry number for this specific enantiomer is 2070009-49-1, distinguishing it from the racemic mixture and its mirror image counterpart.
The structural architecture of this compound features a complex polycyclic framework that integrates multiple heterocyclic ring systems. The core structure comprises a triazolo[4,3-a]benzazepine system, which provides the primary scaffold for bromodomain recognition. This central framework is substituted with a 4-chlorophenyl group at the 6-position, contributing to the compound's binding affinity and selectivity profile. Additionally, the molecule incorporates a 5-methyl-1,3,4-oxadiazole moiety connected through a methylene linker to the 4-position of the benzazepine ring system.
The absolute stereochemical configuration of the compound is defined by the S configuration at the 4-position of the benzazepine ring, as indicated by the canonical simplified molecular-input line-entry system representation: CC1=NN=C2N1C3=CC=CC=C3C(C4=CC=C(Cl)C=C4)=C[C@@H]2CC5=NN=C(C)O5. This stereochemical designation reflects the specific three-dimensional arrangement of substituents around the chiral center, which has been confirmed through advanced analytical techniques including vibrational circular dichroism measurements.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈ClN₅O |
| Molecular Weight | 403.86 g/mol |
| Chemical Abstracts Service Number | 2070009-49-1 |
| Melting Point | Not Available |
| Solubility | Soluble in dimethyl sulfoxide |
| Storage Temperature | -20°C |
Comparative Analysis of Enantiomeric Pair (S vs. R Forms)
The enantiomeric selectivity of BET-BAY 002 demonstrates profound differences in biological activity between the S and R configurations, with research indicating that the S enantiomer exhibits significantly enhanced potency compared to its mirror image. Studies examining the comparative efficacy of individual enantiomers have revealed that the S enantiomer displays superior activity in cellular assays, while the R enantiomer demonstrates substantially reduced or essentially negligible biological activity.
Investigations utilizing cell viability assays have demonstrated that the S enantiomer of BET-BAY 002 achieves effective inhibition of target cell lines at concentrations significantly lower than those required for the R enantiomer. Specifically, treatment with 1 micromolar concentrations of the S enantiomer resulted in significant decreases in relative metabolic activity in bromodomain and extra-terminal domain-sensitive cell lines, whereas the R enantiomer failed to produce comparable effects even at higher concentrations.
The structural basis for this enantiomeric selectivity lies in the distinct three-dimensional orientations adopted by each enantiomer within the bromodomain binding pocket. Molecular dynamics simulations and crystallographic analyses have revealed that the S enantiomer adopts a conformation that optimally positions key functional groups for productive interactions with critical amino acid residues in the target binding site. In contrast, the R enantiomer experiences steric clashes and suboptimal positioning that significantly reduce its binding affinity and subsequent biological activity.
Thermal shift assays examining the selectivity profiles of the S enantiomer versus the racemic mixture have demonstrated enhanced selectivity for specific bromodomain family members, particularly bromodomain-containing protein 2 and bromodomain-containing protein 4. The S enantiomer exhibited thermal melting temperature shifts of 5 degrees Celsius for bromodomain-containing protein 4 and 3.5 degrees Celsius for the first bromodomain of bromodomain-containing protein 2, indicating strong binding interactions.
| Enantiomer | Relative Activity | Selectivity Profile | Binding Affinity |
|---|---|---|---|
| S Configuration | High | Enhanced for bromodomain-containing protein 2/4 | Superior |
| R Configuration | Minimal/Negligible | Reduced selectivity | Poor |
Chiral Center Influence on Molecular Recognition of BET Bromodomains
The chiral center at the 4-position of the benzazepine ring system exerts profound influence on the molecular recognition properties of BET-BAY 002, fundamentally determining the compound's ability to engage productively with bromodomain binding sites. The stereochemical configuration at this position dictates the spatial arrangement of the oxadiazole substituent, which plays a critical role in establishing key intermolecular interactions with conserved amino acid residues within the bromodomain acetyl-lysine recognition pocket.
Bromodomain and extra-terminal domain proteins recognize acetylated lysine residues through a conserved binding mechanism involving a deep hydrophobic cleft formed by two interconnecting loops and four alpha-helical regions. The binding pocket features a characteristic asparagine residue that forms hydrogen bonding interactions with the acetyl carbonyl oxygen of acetylated lysine substrates. In the case of this compound, the stereochemical configuration positions the oxadiazole moiety to mimic these critical hydrogen bonding interactions while maintaining optimal hydrophobic contacts with surrounding aromatic residues.
Crystallographic studies of bromodomain-inhibitor complexes have revealed that the S configuration enables the compound to adopt a binding mode that closely resembles the natural acetyl-lysine substrate recognition pattern. The chiral center influences the rotational freedom around the methylene linker connecting the benzazepine core to the oxadiazole group, effectively restricting the molecule to conformations that maximize binding complementarity. This conformational constraint reduces the entropic penalty associated with binding, contributing to enhanced binding affinity compared to more flexible analogues.
The molecular recognition process is further influenced by the ability of the S enantiomer to engage in specific electrostatic interactions with conserved aspartic acid residues found in the first bromodomains of bromodomain and extra-terminal domain family members. Structure-guided design approaches have identified that targeting these conserved aspartic acid residues through appropriately positioned basic functional groups can drive selectivity for first bromodomains over second bromodomains, which contain histidine residues at equivalent positions. The stereochemical configuration of this compound positions substituents to exploit these selectivity-determining interactions effectively.
Advanced computational studies employing metadynamics simulations have provided insights into the conformational flexibility of bromodomain binding sites and the role of induced fit mechanisms in inhibitor recognition. These investigations have revealed that certain histidine residues within second bromodomains can adopt multiple conformational states, with energy barriers between conformations being relatively modest. The stereochemical specificity of this compound enables selective recognition of preferred conformational states, contributing to its observed selectivity profile across different bromodomain family members.
| Structural Feature | Impact on Recognition | Selectivity Contribution |
|---|---|---|
| S Configuration at Position 4 | Optimal positioning of oxadiazole | Enhanced bromodomain binding |
| Restricted Conformational Freedom | Reduced entropic penalty | Improved binding affinity |
| Electrostatic Interaction Capability | Selective aspartic acid engagement | First bromodomain preference |
| Hydrophobic Contact Optimization | Mimics acetyl-lysine recognition | Maintained binding specificity |
Properties
Molecular Formula |
C22H18ClN5O |
|---|---|
Molecular Weight |
403.86 |
Origin of Product |
United States |
Comparison with Similar Compounds
Enantiomeric Potency and Selectivity
Enantiomers of chiral compounds often display divergent biological activities. For example:
- Enantiomer A (R-(-)-) and Enantiomer B (S-(+)-) of a substituted aryl benzylamine derivative showed distinct binding to 17β-hydroxysteroid dehydrogenase. Enantiomer A (R-form) exhibited superior potency due to optimal allyl group orientation in the active site .
- R-carvone (mint odor) and S-carvone (caraway odor) demonstrate how enantiomeric configuration alters sensory properties despite identical molecular formulas .
BET inhibitors like CPI-203 and AZD5153 are referenced as peers , but enantiomer-specific data for these compounds are unavailable.
Table 1: Key Properties of BET-BAY 002 S vs. Related Compounds
Analytical Methods for Enantiomeric Excess
Enantiomeric excess (e.e.) determination is critical for quality control:
- NMR spectroscopy and chromatography (e.g., LC-MS) are standard methods . BET-BAY 002 S’s >98% purity suggests rigorous e.e. assessment, possibly via chiral HPLC or circular dichroism.
Pharmacokinetic and Functional Differences
- Fenfluramine (FFA) enantiomers exhibited time-dependent uptake differences in zebrafish, though structural variations (e.g., MTC concentrations) complicated direct comparisons .
- Norfenfluramine (norFFA) enantiomers had similar uptake kinetics, suggesting minor stereochemical effects on absorption in some cases .
For BET-BAY 002 S, such differences could influence binding to BET proteins or off-target interactions, warranting further study.
Preparation Methods
Substrate Design and Catalyst Screening
The prochiral benzodiazepine precursor undergoes AH to yield the desired S enantiomer. High-throughput screening identified Ir complexes paired with WalPhos-type bisphosphines (L22c ) as optimal catalysts, achieving enantiomeric excess (ee) >99% after crystallization. Key parameters include:
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the S enantiomer forms via a trigonal bipyramidal transition state, where the WalPhos ligand induces steric bias. The iridium center coordinates the substrate’s C=N bond, with π-π interactions between the ligand’s aryl groups and the benzodiazepine ring stabilizing the transition state.
Optimization of Reaction Conditions for Scalability
Pilot-scale synthesis (27 kg) required addressing catalyst efficiency and impurity profiles.
Additive Screening
Incorporating 1,2,2,6,6-pentamethylpiperidine (PMP) as a base additive reduced catalyst loading by 40% while maintaining ee ≥99%. Additives mitigate catalyst poisoning by residual amines in the substrate.
Solvent and Temperature Effects
A mixed solvent system (tetrahydrofuran:methanol, 4:1 v/v) enhanced solubility and mass transfer, critical for kilogram-scale reactions. Below 20°C, reaction times exceeded 48 hours, whereas at 50°C, racemization increased enantiomer ratio (er) to 85:15.
Large-Scale Synthesis and Crystallization
Hydrogenation Protocol
The optimized large-scale procedure involves:
-
Charging the substrate (1.0 equiv) and Ir/L22c (0.7 mol%) into the reactor.
-
Pressurizing with H₂ to 60 bar at 30°C for 18 hours.
-
Filtering through celite to remove catalyst residues.
Post-hydrogenation, the crude product is purified via crystallization from heptane:ethyl acetate (7:3), yielding 92% of the S enantiomer with 99.5% ee.
Critical Quality Attributes (CQAs)
| CQA | Specification | Method |
|---|---|---|
| Enantiomeric excess | ≥99% | Chiral HPLC |
| Chemical purity | ≥98% | UPLC-MS |
| Residual solvents | <500 ppm | GC-FID |
Analytical Methods for Enantiomer Characterization
Chiral Chromatography
Chiralpak IA-3 columns (4.6 × 250 mm, 3 µm) with hexane:ethanol (85:15) mobile phase resolve S and R enantiomers (retention times: 12.3 min vs. 14.7 min). Method validation confirmed linearity (R² >0.999) over 0.1–10 mg/mL.
Circular Dichroism (CD) Spectroscopy
The S enantiomer exhibits a positive Cotton effect at 265 nm (Δε +12.3) and a negative band at 310 nm (Δε -8.7), distinct from the R form’s profile.
Comparative Analysis of Synthetic Routes
While asymmetric hydrogenation dominates industrial production, alternative routes have been explored:
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Asymmetric hydrogenation | 99.5 | 92 | Kilogram-scale |
| Enzymatic resolution | 98 | 65 | Laboratory-scale |
| Chiral pool synthesis | 95 | 78 | Multi-step |
The AH route outperforms others in efficiency and scalability, though enzymatic methods may gain traction with improved biocatalyst engineering.
Q & A
Q. How can researchers confirm the enantiomeric purity of BET-BAY 002 S enantiomer in synthesized batches?
Methodological Answer: Enantiomeric purity can be validated using chiral analytical techniques such as:
- Chiral High-Performance Liquid Chromatography (HPLC) : Utilize a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers based on differential interactions. Retention times and peak area ratios quantify purity .
- Circular Dichroism (CD) Spectroscopy : Measure optical activity to distinguish S-enantiomer-specific absorption bands .
- Polarimetry : Determine specific rotation values and compare with literature data for the S-enantiomer . For degradation studies, combine enantiomer analysis with stable isotope fractionation to track enantiomer-specific transformation pathways .
Q. What structural features distinguish this compound from its R-counterpart in molecular docking studies?
Methodological Answer: The S-enantiomer’s stereochemistry influences binding to BET bromodomains (BD1/BD2). Key steps include:
- Molecular Dynamics Simulations : Compare binding free energies (ΔG) and hydrogen-bonding networks of both enantiomers using software like AutoDock Vina or Schrödinger Suite.
- X-ray Crystallography : Resolve co-crystal structures with BET proteins (e.g., BRD4) to identify stereospecific interactions (e.g., hydrophobic contacts with Trp81/Phe83 in BD1) .
- Pharmacophore Mapping : Overlay enantiomers to assess spatial compatibility with the acetyl-lysine binding pocket .
Advanced Research Questions
Q. How should researchers design dose-response experiments to resolve contradictions in BET inhibitory potency between S- and R-enantiomers?
Methodological Answer: To address discrepancies:
- Dose-Response Curves : Use a 10-point dilution series (e.g., 0.1 nM–10 µM) in AlphaScreen or TR-FRET assays with recombinant BET bromodomains. Normalize data to JQ1 (positive control) and DMSO (negative control).
- Kinetic Selectivity Profiling : Compare IC₅₀ values across BET family members (BRD2/3/4) and isoforms (BD1 vs. BD2) to identify enantiomer-specific selectivity .
- Off-Target Screening : Employ kinome-wide panels to rule out non-BET interactions contributing to data variability .
Q. What advanced analytical strategies can elucidate the metabolic stability of this compound in in vitro models?
Methodological Answer:
- Enantiomer-Specific Isotope Analysis (ESIA) : Track ¹³C/¹²C or ¹⁵N/¹⁴N ratios during hepatic microsomal degradation to correlate isotope enrichment with enantiomer persistence .
- LC-HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns and compare metabolic pathways between enantiomers .
- Cryo-EM of Metabolizing Enzymes : Resolve structures of CYP450 isoforms bound to S-enantiomer to predict stereoselective metabolism .
Q. How can researchers optimize in vivo delivery of this compound in glioma models while minimizing off-target toxicity?
Methodological Answer:
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance blood-brain barrier penetration. Validate via fluorescent tagging and IVIS imaging .
- Dose Fractionation Studies : Administer enantiomer at staggered intervals (e.g., 5 mg/kg q48h vs. 10 mg/kg q72h) to balance target engagement (c-Myc suppression) with hematopoietic toxicity .
- Single-Cell RNA Sequencing : Profile tumor/non-tumor cells post-treatment to identify pathways (e.g., HIF2α) mediating resistance or plasticity .
Data Interpretation & Contradiction Resolution
Q. How to reconcile conflicting reports on this compound’s role in cancer stem cell (CSC) plasticity?
Methodological Answer:
- Lineage Tracing Models : Use CRISPR-Cas9-barcoded glioblastoma cells to track CSC/non-CSC transitions under enantiomer treatment .
- Hypoxia Mimicry : Replicate tumor microenvironments in vitro (1% O₂) to assess enantiomer-driven CSC reprogramming via Sox2/Nanog upregulation .
- Bulk vs. Single-Cell Proteomics : Compare average protein expression (e.g., bulk LC-MS/MS) with rare-cell heterogeneity (e.g., CyTOF) to resolve population-level vs. subset-specific effects .
Q. What computational tools can predict enantiomer-specific interactions in BET inhibitor polypharmacology?
Methodological Answer:
- Ensemble Docking : Screen S-enantiomer against multiple BET conformers (e.g., BD1 open/closed states) using Rosetta or GalaxyDock.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for enantiomer pairs to non-BET targets (e.g., HDACs, kinases) .
- Machine Learning Classifiers : Train models on published BET inhibitor datasets to predict S-enantiomer-specific off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
